

Application Notes and Protocols for In Vitro T-Cell Stimulation with SIINFEKL

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Compound of Interest

Compound Name: OVA (257-264), scrambled

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These application notes provide a detailed protocol for the in vitro stimulation of CD8+ T-cells using the synthetic peptide SIINFEKL. This peptide represents the immunodominant epitope of chicken ovalbumin (amino acids 257-264) and is a cornerstone for studying antigen-specific CD8+ T-cell responses, particularly in the context of OT-I transgenic mice, whose T-cells almost exclusively recognize this peptide presented by the MHC class I molecule H-2Kb.[1][2][3] This protocol is essential for immunology research and the development of novel immunotherapies and vaccines.

Core Principles

The in vitro stimulation of T-cells with SIINFEKL peptide mimics the physiological process of antigen presentation to T-cells.[4] Antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes, process and present the SIINFEKL peptide on their MHC class I molecules.[1][3] T-cells from OT-I transgenic mice, which express a T-cell receptor (TCR) specific for the SIINFEKL/H-2Kb complex, recognize this complex, leading to T-cell activation, proliferation, cytokine production, and differentiation into cytotoxic T-lymphocytes (CTLs).[1][2] [3][5]

Quantitative Data Summary



The following tables summarize typical quantitative data obtained from in vitro T-cell stimulation experiments with SIINFEKL. These values can vary based on specific experimental conditions.

Table 1: T-Cell Proliferation and Activation Markers

Parameter	Method	Typical Result	Reference
T-Cell Proliferation	CFSE Dye Dilution (Flow Cytometry)	>80% of OT-I CD8+ T-cells proliferate after 72 hours of stimulation.	[1]
CD69 Expression	Flow Cytometry	Upregulated on >70% of OT-I CD8+ T-cells within 18-24 hours.[4] [6]	[4][6]
CD44 Expression	Flow Cytometry	Increased expression on activated T-cells, with a shift to a CD44high phenotype. [5][7]	[5][7]
PD-1 Expression	Flow Cytometry	Expression can be modulated by stimulation conditions; may be reduced in the presence of TLR ligands.[8]	[8]

Table 2: Cytokine Production



Cytokine	Method	Typical Concentration Range	Time Point	Reference
Interferon- gamma (IFN-y)	ELISPOT	500-2000 spot- forming units (SFU) per 106 cells	24-48 hours	[7][9]
Intracellular Staining (Flow Cytometry)	30-60% of CD8+ T-cells positive	6-24 hours (with Brefeldin A)	[10][11]	
ELISA	1000-5000 pg/mL	48-72 hours	[5]	_
Interleukin-2 (IL- 2)	Intracellular Staining (Flow Cytometry)	10-30% of CD8+ T-cells positive	6-24 hours (with Brefeldin A)	[10][11]
ELISA	500-2000 pg/mL	24-48 hours	[5]	
Tumor Necrosis Factor-alpha (TNF-α)	Intracellular Staining (Flow Cytometry)	20-50% of CD8+ T-cells positive	6-24 hours (with Brefeldin A)	[11]

Experimental Protocols

Protocol 1: T-Cell Stimulation using Splenocytes as APCs

This protocol utilizes the endogenous antigen-presenting cells within a splenocyte population from OT-I mice to present the SIINFEKL peptide.

Materials:

- Spleen from an OT-I transgenic mouse
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 μM 2-mercaptoethanol (complete RPMI)



- SIINFEKL peptide (sterile, high purity)
- 70 μm cell strainer
- Red Blood Cell (RBC) Lysis Buffer
- 96-well U-bottom culture plate
- Brefeldin A (for intracellular cytokine staining)
- Flow cytometry antibodies (e.g., anti-CD8, anti-CD69, anti-IFN-y, anti-IL-2)

Procedure:

- Aseptically harvest the spleen from an OT-I mouse and place it in a petri dish with 5 mL of complete RPMI.
- Gently mash the spleen through a 70 μ m cell strainer using the plunger of a 3 mL syringe to create a single-cell suspension.
- Centrifuge the cell suspension at 400 x g for 5 minutes.
- Resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 2 minutes at room temperature.
- Add 8 mL of complete RPMI to neutralize the lysis buffer and centrifuge at 400 x g for 5 minutes.
- Resuspend the splenocytes in complete RPMI and perform a cell count.
- Adjust the cell concentration to 2 x 106 cells/mL in complete RPMI.
- Prepare serial dilutions of the SIINFEKL peptide in complete RPMI (e.g., from 10 μ g/mL to 0.01 ng/mL).
- In a 96-well U-bottom plate, add 100 μL of the splenocyte suspension to each well.



- Add 100 μ L of the diluted SIINFEKL peptide to the respective wells. For a negative control, add 100 μ L of complete RPMI without peptide.
- Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
- For intracellular cytokine analysis, add Brefeldin A to the culture 4-6 hours before harvesting the cells.[10][11]
- Harvest the cells and proceed with flow cytometry analysis for activation markers and intracellular cytokines.

Protocol 2: T-Cell Stimulation using Bone Marrow-Derived Dendritic Cells (BMDCs) as APCs

This protocol involves co-culturing purified OT-I T-cells with SIINFEKL-pulsed BMDCs for a more controlled stimulation.

Materials:

- Bone marrow cells from C57BL/6 mice
- GM-CSF (Granulocyte-macrophage colony-stimulating factor)
- OT-I splenocytes or purified OT-I CD8+ T-cells
- SIINFEKL peptide
- Complete RPMI
- CFSE (Carboxyfluorescein succinimidyl ester) for proliferation tracking
- CD8+ T-cell isolation kit

Procedure: Part A: Generation of BMDCs

• Harvest bone marrow from the femurs and tibias of C57BL/6 mice.



- Culture the bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF for 7-9 days.
- On day 3 and day 6, gently swirl the plates, aspirate half of the medium, and replace it with fresh medium containing GM-CSF.
- On day 7-9, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.

Part B: T-Cell Isolation and Labeling

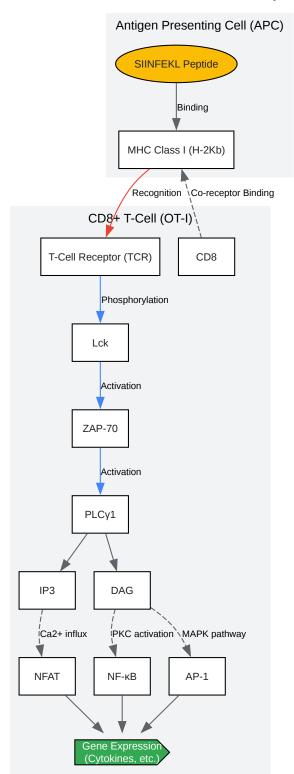
- Isolate splenocytes from an OT-I mouse as described in Protocol 1.
- Purify CD8+ T-cells using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based isolation kit according to the manufacturer's instructions.
- For proliferation assays, label the purified OT-I T-cells with CFSE according to the manufacturer's protocol.[1]

Part C: Co-culture and Stimulation

- Plate the BMDCs in a 96-well plate at 1 x 105 cells/well.
- Pulse the BMDCs with various concentrations of SIINFEKL peptide (e.g., 1 μg/mL) for 2-4 hours at 37°C.[10]
- Wash the BMDCs three times with complete RPMI to remove excess peptide.
- Add 2 x 105 purified (and CFSE-labeled, if applicable) OT-I T-cells to each well containing the pulsed BMDCs.
- Incubate the co-culture for 48-72 hours at 37°C in a 5% CO2 incubator.
- Harvest the cells for analysis of proliferation (CFSE dilution) by flow cytometry.
- Collect the supernatant for cytokine analysis by ELISA.

Visualizations



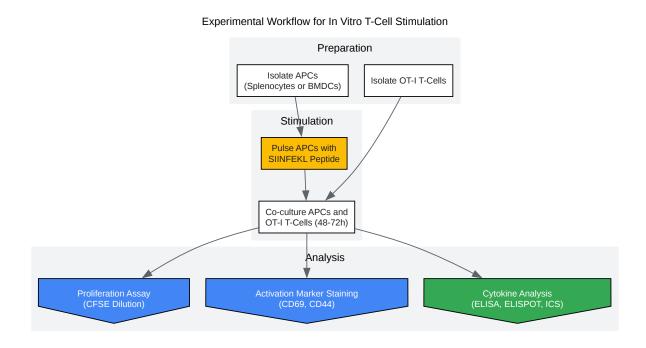


SIINFEKL-Mediated T-Cell Activation Pathway

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Caption: Signaling cascade initiated by SIINFEKL peptide presentation to a CD8+ T-cell.





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Caption: General workflow for stimulating and analyzing T-cell responses to SIINFEKL.

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro T-Cell Stimulation with SIINFEKL]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379925#protocol-for-in-vitro-t-cell-stimulation-with-siinfekl]

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